![molecular formula C11H25ClN2O2 B2746931 Tert-butyl N-[(2S)-1-amino-4-methylpentan-2-yl]carbamate;hydrochloride CAS No. 2402789-95-9](/img/structure/B2746931.png)
Tert-butyl N-[(2S)-1-amino-4-methylpentan-2-yl]carbamate;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of “Tert-butyl N-[(2S)-1-amino-4-methylpentan-2-yl]carbamate;hydrochloride” is not explicitly provided in the searched resources .Chemical Reactions Analysis
The specific chemical reactions involving “this compound” are not detailed in the searched resources .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not explicitly stated in the searched resources .Aplicaciones Científicas De Investigación
Crystal Structure and Molecular Assembly
Tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and its iodine counterpart are part of an isostructural family exhibiting a unique crystal structure through hydrogen and halogen bonds, highlighting the compound's potential in studying molecular interactions and crystal engineering (Baillargeon et al., 2017). Another study on carbamate derivatives demonstrates the diverse hydrogen bonding capabilities of these compounds, forming three-dimensional architectures crucial for understanding molecular assembly and design (Das et al., 2016).
Intermediate for Synthesis
The compound has been identified as a critical intermediate in the synthesis of analogues and derivatives, such as protected β-d-2-deoxyribosylamine, a key component in the enantioselective synthesis of carbocyclic analogues of 2'-deoxyribonucleotides, showcasing its importance in pharmaceutical chemistry and drug development (Ober et al., 2004).
Medicinal Chemistry and Drug Discovery
The tert-butyl group, a common motif in medicinal chemistry, is studied for its effects on the physicochemical and pharmacokinetic properties of bioactive compounds. This research provides insights into alternative substituents, optimizing drug properties for better therapeutic outcomes (Westphal et al., 2015).
Organogelation and Sensory Materials
Benzothizole modified tert-butyl carbazole derivatives have been explored for their organogelation properties, forming strong blue emissive nanofibers capable of detecting volatile acid vapors. This application demonstrates the compound's potential in developing chemosensors and materials for environmental monitoring (Sun et al., 2015).
Synthetic Methodology and Chemical Reactions
Research on tert-butyl N-[1-(hydroxymethyl)cyclopropyl]carbamate and its spirocyclopropanated analogues provides valuable insights into synthetic strategies and chemical reactions, including cycloadditions and functional group transformations, crucial for advancing synthetic organic chemistry and designing novel compounds (Brackmann et al., 2005).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
tert-butyl N-[(2S)-1-amino-4-methylpentan-2-yl]carbamate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2O2.ClH/c1-8(2)6-9(7-12)13-10(14)15-11(3,4)5;/h8-9H,6-7,12H2,1-5H3,(H,13,14);1H/t9-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJEJJVWQXQBBLF-FVGYRXGTSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CN)NC(=O)OC(C)(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](CN)NC(=O)OC(C)(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H25ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-(4-Chlorophenoxy)acetyl]morpholine-3-carbonitrile](/img/structure/B2746848.png)
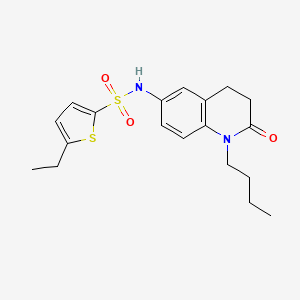
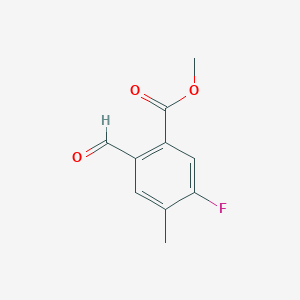
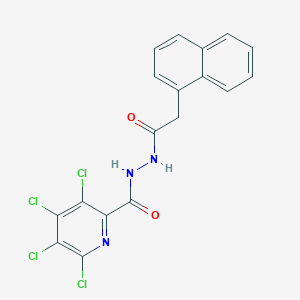
![3-(4-Ethoxyphenyl)-6-({[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2746853.png)

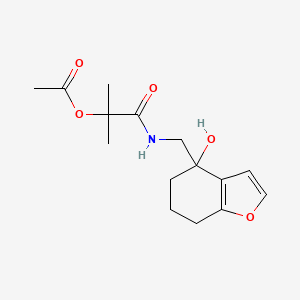
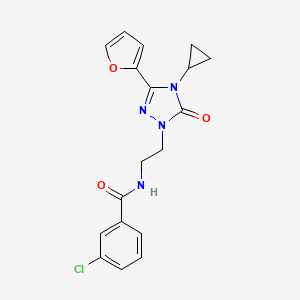

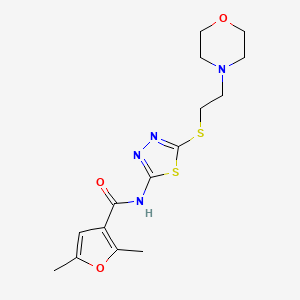
![3-(4-ethoxyphenyl)-2-((3-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2746866.png)

![2,2-dimethyl-N-({1-[(2,2,3,3-tetramethyl-4-oxoazetidin-1-yl)methyl]piperidin-3-yl}methyl)propanamide](/img/structure/B2746870.png)
![tert-butyl N-[(2Z)-8-formylcyclooct-2-en-1-yl]carbamate](/img/structure/B2746871.png)